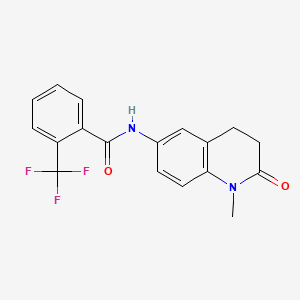

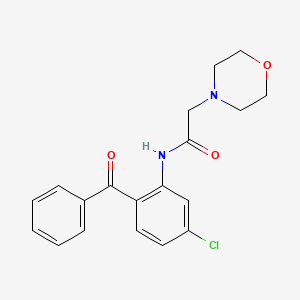

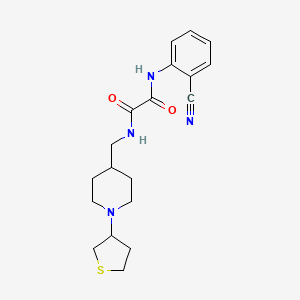

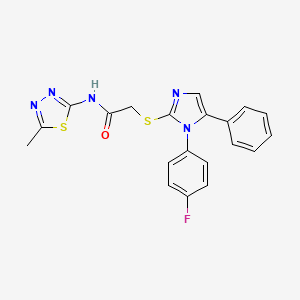

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide, also known as TFB-TQ, is a chemical compound that has been widely studied for its potential applications in scientific research. TFB-TQ is a small molecule that has been shown to interact with a variety of biological systems, making it a versatile tool for researchers in many different fields.

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

The scientific research applications of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide are largely centered around its synthesis and derivative formation, which have implications in medicinal chemistry and materials science. For example, substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, which are structurally related to the compound , have been synthesized from methyl anthranilate and 2-aryl-1,3,4-oxadiazolin-5-ones. These syntheses offer alternative routes for creating structurally complex molecules that can serve as potential pharmacophores or functional materials (Chau, Saegusa, & Iwakura, 1982).

Catalytic Reactions

The compound's framework has been utilized in catalytic reactions, such as the cobalt-catalyzed direct carbonylation of aminoquinoline benzamides. This process, operating under mild conditions, demonstrates the compound's utility in facilitating complex organic transformations, which are fundamental in synthesizing novel compounds with potential biological activity (Grigorjeva & Daugulis, 2014).

Ligand Development

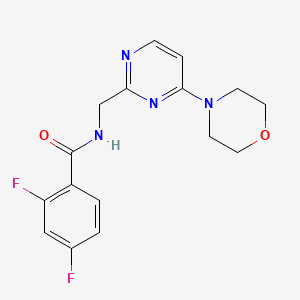

Research has focused on developing novel ligands for studying receptor interactions in biological systems. For instance, derivatives like N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide have been radiolabeled and used to study sigma-2 receptors, highlighting the utility of such compounds in neuropharmacological research (Xu et al., 2005).

Material Science Applications

In material science, the compound's derivatives have been explored for their fluorescent properties, particularly in sensing applications. For example, bisquinolinium pyridine-2,6-dicarboxamide receptors, which share a structural motif with the compound , have shown potential in fluorescent anion sensing in water, indicating the compound's relevance in developing new sensing materials (Dorazco‐González et al., 2014).

Radiolabeling for Imaging

The compound's framework is also useful in the radiolabeling of analogs for imaging purposes, such as in the development of fluorine-18-labeled benzamide analogs for positron emission tomography (PET) imaging of tumor receptor status, demonstrating its application in diagnostic imaging and oncology research (Tu et al., 2007).

Propiedades

IUPAC Name |

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O2/c1-23-15-8-7-12(10-11(15)6-9-16(23)24)22-17(25)13-4-2-3-5-14(13)18(19,20)21/h2-5,7-8,10H,6,9H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWONWBGLZAQFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-methylphenyl)ethyl]-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2561507.png)

![1-[3-(2-Chloro-6-ethoxyquinolin-3-yl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2561513.png)